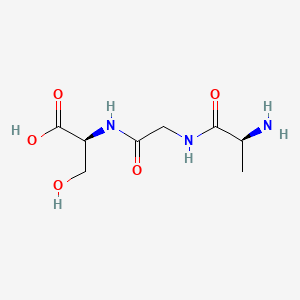

Alanyl-glycyl-serine

説明

Contextualization as a Tripeptide within Biochemical Systems

Alanyl-glycyl-serine is a tripeptide composed of three amino acids: L-alanine, glycine (B1666218), and L-serine, joined sequentially by peptide bonds. echemi.comnih.govchemicalbook.com In biochemical systems, it is recognized as a metabolite, meaning it is an intermediate or product of metabolism. nih.govebi.ac.uk Its structure, derived from these three common amino acids, positions it as a fundamental building block in the complex world of proteins and peptides. echemi.com The sequence of these amino acids—alanine (B10760859) at the N-terminus, followed by glycine, and serine at the C-terminus—defines its specific properties and interactions within a biological environment. The presence of this tripeptide has been reported in organisms such as the protozoan parasite Trypanosoma brucei. nih.gov

Peptides, like Alanyl-glycyl-serine, are crucial for a vast array of biological functions. The transport of some tripeptides into cells, for instance, is facilitated by specific oligopeptide transport systems, as demonstrated in studies with Escherichia coli. nih.gov This highlights the mechanisms by which such small peptides can be utilized by organisms.

Academic Significance in Peptide and Amino Acid Research

Furthermore, the synthesis and structural analysis of peptides containing these amino acid residues, such as in collagen analogues, contribute to our understanding of the structure of more complex proteins. nih.gov The investigation of how these small peptides interact with metal ions, for instance, has been a subject of research, providing knowledge on the coordination chemistry of peptides. researchgate.netresearchgate.net Moreover, peptides with sequences rich in glycine, serine, and alanine have been explored for their potential in the context of neurodegenerative diseases, indicating the broader research implications of understanding these fundamental peptide structures. nih.gov

Chemical and Physical Properties of Alanyl-glycyl-serine

The distinct characteristics of Alanyl-glycyl-serine are defined by its chemical and physical properties, which are a direct consequence of its amino acid composition and sequence.

| Property | Value |

| Molecular Formula | C8H15N3O5 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

| CAS Number | 85807-50-7 |

| Topological Polar Surface Area | 142 Ų |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

| Complexity | 281 |

| Defined Atom Stereocenter Count | 2 |

This data is compiled from various chemical databases and is computationally derived. nih.govguidechem.com

Structure

3D Structure

特性

CAS番号 |

85807-50-7 |

|---|---|

分子式 |

C8H15N3O5 |

分子量 |

233.22 g/mol |

IUPAC名 |

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H15N3O5/c1-4(9)7(14)10-2-6(13)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,14)(H,11,13)(H,15,16)/t4-,5-/m0/s1 |

InChIキー |

NBTGEURICRTMGL-WHFBIAKZSA-N |

異性体SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |

正規SMILES |

CC(C(=O)NCC(=O)NC(CO)C(=O)O)N |

製品の起源 |

United States |

Mechanistic Investigations of Peptide Bonds Involving Alanyl Glycyl Serine Constituents

Peptide Bond Formation Mechanisms

The synthesis of the peptide bonds in alanyl-glycyl-serine can be understood through the lens of two major biological pathways: the highly conserved ribosomal synthesis and the mechanistically distinct non-ribosomal synthesis.

Ribosomal Peptide Synthesis Mechanisms

In modern biology, the ribosome is the primary site of protein synthesis, a complex molecular machine that translates genetic information into polypeptide chains. acs.org The core of this process is the formation of peptide bonds, which occurs within a specific region of the ribosome.

Peptidyl Transferase Center Catalysis

The catalytic heart of the ribosome is the Peptidyl Transferase Center (PTC), located in the large ribosomal subunit. asm.orgwikipedia.org This center is responsible for catalyzing the two main chemical reactions of protein synthesis: peptide bond formation and peptide release. researchgate.net The PTC is a ribozyme, meaning its catalytic activity is mediated by ribosomal RNA (rRNA), not proteins. wikipedia.orgresearchgate.net Specifically, it is composed of highly conserved rRNA residues from domain V of the 23S rRNA in prokaryotes. wikipedia.orgresearchgate.net

The fundamental reaction is a nucleophilic attack by the α-amino group of an aminoacyl-tRNA (carrying the next amino acid, such as serine) at the ribosome's A-site on the carbonyl carbon of the ester bond linking the growing peptide chain (e.g., alanyl-glycyl) to a tRNA in the P-site. wikipedia.orgresearchgate.netpnas.org This results in the transfer of the peptidyl chain to the A-site tRNA, now elongated by one amino acid. researchgate.net

The catalytic power of the ribosome does not stem from conventional chemical catalysis involving protein side chains but rather from its function as an "entropy trap". nih.gov The PTC precisely orients the reactive substrates—the aminoacyl-tRNA and the peptidyl-tRNA—in a manner that is optimal for the reaction, thereby overcoming the significant entropic barriers associated with such reactions in an aqueous environment. pnas.orgnih.govnih.gov This precise positioning, along with the creation of a desolvated environment, facilitates the formation of a tetrahedral intermediate which then resolves into the products. wikipedia.orgnih.gov A proposed "proton shuttle" mechanism suggests that the 2'-hydroxyl group of the P-site tRNA's terminal adenosine (B11128) is crucial, possibly mediating proton transfer during the reaction. oup.comnih.gov

Cross-Aminolysis Pathways in Peptidation

The formation of a peptide bond is chemically a cross-aminolysis reaction, where an amine attacks an ester. acs.orgnih.gov In the absence of a catalyst like the ribosome, the intermolecular cross-aminolysis of aminoacyl esters in water is generally inefficient. nih.govnih.gov This inefficiency is due to high entropic barriers and strong competition from hydrolysis (reaction with water), which is often the dominant pathway. researchgate.netnih.gov

Studies using chemical models of ribosomal synthesis have demonstrated these challenges. For instance, even at very high concentrations, the yield of cross-aminolysis products for amino acids like glycine (B1666218) and L-alaninamide can be less than 5%. acs.orgnih.gov However, research has highlighted a notable exception for amino acids with hydroxyl side chains. Experiments have shown that L-serine reacts much more efficiently in cross-aminolysis reactions compared to glycine. acs.orgnih.gov In one study, the formation of a glycyl-serine dipeptide significantly outpaced the hydrolysis of the activated glycine ester, a stark contrast to the inefficiency observed when glycine was the attacking nucleophile. acs.orgnih.gov This suggests that the hydroxyl group of serine plays a significant role in enhancing the efficiency of this pathway, a feature that may have been important in prebiotic peptide synthesis. nih.govnih.gov

O-Aminoacylation and Intramolecular O-to-N Rearrangement

An alternative, indirect mechanism for peptide bond formation involves an initial O-aminoacylation followed by a rapid, intramolecular O-to-N acyl rearrangement. acs.orgnih.gov This pathway is particularly relevant for amino acids like serine, which possess a nucleophilic hydroxyl side chain. nih.govnih.gov

In this mechanism, the hydroxyl group of a serine molecule first attacks the activated carboxyl group of another amino acid (like glycine), forming an ester linkage (O-aminoacylation). This is followed by an intramolecular rearrangement where the amino group of the same serine molecule attacks the newly formed ester's carbonyl carbon. This O-to-N shift results in the formation of a stable amide (peptide) bond.

This indirect amidation route has been proposed as a highly efficient alternative to direct cross-aminolysis, especially in the absence of ribosomal catalysis. nih.govnih.gov The profound effect that serine's α-hydroxymethyl group has on the efficiency of amide bond formation provides strong evidence for this distinct mechanistic pathway. acs.orgnih.gov This mechanism may represent a plausible prelude to the evolution of the sophisticated machinery of the ribosome. nih.govnih.gov

Non-Ribosomal Peptide Bond Formation Energetics

Separate from ribosomal synthesis, many natural peptides, particularly in microbes, are assembled by large, modular enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). rsc.orguzh.ch These enzymes can incorporate a wide variety of proteinogenic and non-proteinogenic amino acids into peptide chains. rsc.org The mechanism begins with the activation of a specific amino acid (like alanine (B10760859), glycine, or serine) by reacting it with ATP to form an aminoacyl-adenylate. uzh.ch This activated amino acid is then transferred to a prosthetic 4'-phosphopantetheinyl arm, forming a thioester linkage with the enzyme complex. rsc.orguzh.ch The peptide chain is elongated by a condensation domain, which catalyzes the peptide bond formation between the upstream, thioester-tethered peptidyl chain and the free amine of the downstream, newly recruited aminoacyl thioester. uzh.ch

Ab Initio Analysis of Binding Energies in Dipeptide Formation

The energetics of forming the peptide bonds between the constituent amino acids of alanyl-glycyl-serine can be investigated using high-level quantum chemical calculations. Ab initio methods provide a powerful tool for analyzing the structure, energetics, and binding energies of dipeptide formation in the gas phase, offering insights into the intrinsic properties of the reaction.

One such study analyzed the formation of dipeptides from alanine and glycine. researchgate.net The binding energies were calculated using sophisticated methods like second-order Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) to account for electron correlation effects. researchgate.net The results, which include corrections for zero-point vibrational energy, show distinct binding energies for the different dipeptide combinations. researchgate.net

The calculated binding energies suggest that forming the peptide bond where glycine provides the hydroxyl group (as in alanyl-glycine) is energetically more favorable than when alanine provides it (as in glycyl-alanine). researchgate.net This indicates that, in this theoretical model, glycine donates its OH group more readily than alanine does. researchgate.net These computational findings provide fundamental energetic data that complements experimental investigations into peptide synthesis.

| Dipeptide | Calculated Binding Energy (kcal/mol) at CCSD(T) Level |

|---|---|

| Alanyl-alanine | 4.86 |

| Alanyl-glycine | 5.09 |

| Glycyl-alanine | 5.61 |

| Glycyl-glycine | 5.89 |

Peptide Bond Cleavage and Degradation Mechanisms

The stability of the peptide bond is significant, yet it is susceptible to cleavage through several mechanisms, particularly in the presence of acid. The specific nature of the amino acid residues flanking the bond influences the rate and mechanism of its scission.

The standard method for cleaving peptide bonds is through acid hydrolysis, typically by heating the peptide or protein in a strong acid like 6 M hydrochloric acid (HCl). nih.govkeypublishing.orgchemguide.co.uk The general mechanism for this reaction involves the protonation of the carbonyl oxygen of the amide bond. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.ukacs.org This attack forms a tetrahedral intermediate. Subsequently, the amino group is protonated, turning it into a good leaving group (as an amine), which facilitates the collapse of the intermediate and the scission of the C-N bond, yielding a carboxylic acid and a protonated amine. chemguide.co.ukacs.org

While this is the general pathway, the rate of hydrolysis for a specific peptide bond is influenced by the side chains of the adjacent amino acids. For Alanyl-glycyl-serine, two bonds are subject to hydrolysis: the Ala-Gly bond and the Gly-Ser bond.

Ala-Gly Bond: The rate of cleavage can be affected by steric hindrance from the side chains of the participating amino acids. acs.org However, with alanine and glycine having small side chains (a methyl group and a hydrogen atom, respectively), steric hindrance is minimal.

Gly-Ser Bond: The presence of a serine residue introduces the potential for intramolecular catalysis. The hydroxyl group (-OH) in the serine side chain can act as an internal nucleophile. Studies on glycylserine (Gly-Ser) have shown that the hydroxyl group can facilitate amide bond hydrolysis by promoting an N→O acyl rearrangement, which leads to the formation of an ester intermediate that is more readily hydrolyzed than the original amide bond. rsc.org While much of the detailed research on this rearrangement occurs under neutral or metal-catalyzed conditions, the inherent reactivity of the serine side chain is a key factor. kuleuven.benih.govacs.orgrsc.org In studies comparing the hydrolysis of various dipeptides, those containing serine often show enhanced cleavage rates. For instance, in one study using a Zr(IV)-substituted polyoxometalate catalyst, the hydrolysis rate constant for Gly-Ser was significantly higher than for Gly-Gly or Gly-Ala. rsc.org Another study noted that the rate constant for the hydrolysis of a succinimidyl intermediate was 3.0 times higher when a serine residue was on the carboxyl side compared to an alanine residue. nih.gov

The mechanism of peptide bond cleavage can differ significantly in highly concentrated acidic media, where the availability of water for hydrolysis is limited. Studies on dipeptides in 98% w/w concentrated sulfuric acid (H₂SO₄) reveal a solvolysis mechanism distinct from the conventional acid-catalyzed hydrolysis that occurs in more dilute acid. researchgate.netmdpi.com

Research on dipeptides such as Glycyl-l-alanine (Gly-Ala) and l-alanyl-l-alanine (B112206) (Ala-Ala) shows that cleavage in 98% H₂SO₄ does not proceed through the typical water-mediated pathway. researchgate.netmdpi.com Instead, a proposed mechanism involves the dehydrogenation of the side chain of the C-terminal amino acid. acs.orgresearchgate.netmdpi.com In this environment, the carbonyl oxygens of the peptide are fully protonated. For a peptide with a C-terminal alanine, this protonation polarizes the C-H bonds of the alanine's methyl group, priming it for a dehydrogenation reaction that ultimately leads to the cleavage of the peptide bond. researchgate.net

Crucially, this mechanism is dependent on the identity of the C-terminal amino acid. Dipeptides with a C-terminal glycine, such as l-alanylglycine (B7814996) (Ala-Gly) and glycylglycine (B550881) (Gly-Gly), were found to be stable for at least two months in 98% w/w sulfuric acid. researchgate.netmdpi.comnih.gov The absence of an alkyl side chain on the C-terminal glycine prevents the initiating dehydrogenation step, thus inhibiting cleavage. acs.org

For the tripeptide Alanyl-glycyl-serine, the C-terminal residue is serine. The solvolysis mechanism in 98% H₂SO₄ would therefore depend on the reactivity of the serine residue in this medium. The serine side chain contains a primary alcohol (-CH₂OH), which is different from the methyl group of alanine or the hydrogen of glycine. In concentrated sulfuric acid, serine's side chain is known to undergo chemical modification. nih.gov It is possible that an N→O acyl migration, a rearrangement specific to serine- and threonine-containing peptides, could be facilitated by the strong acid, leading to cleavage. cdnsciencepub.com This would represent a distinct degradation pathway compared to that observed for alanine-terminated peptides. However, without direct experimental studies on serine-terminated peptides in 98% H₂SO₄, the precise mechanism remains a topic for further investigation.

The stability of a peptide is ultimately limited by the stability of its constituent amino acids. Under thermal stress, particularly in aqueous or acidic environments, alanine, glycine, and serine undergo degradation through various pathways, including decarboxylation, deamination, and dehydration. acs.orgresearchgate.net

Alanine: Alanine is a relatively stable amino acid. Its thermal decomposition in the solid state occurs at high temperatures, around 310°C. researchgate.net Under hydrothermal conditions, alanine degrades via several routes, including deamination to produce lactic acid and pyruvic acid, and decarboxylation to yield ethylamine. researchgate.netacs.org The activation energy for alanine decomposition in high-temperature, high-pressure water has been reported to be approximately 154 kJ/mol. researchgate.netacs.org

Glycine: As the simplest amino acid, glycine's degradation has been studied extensively. Its decomposition temperature in the solid state is reported to be around 240-250°C. researchgate.netbiorxiv.org In hydrothermal conditions, its main degradation pathways are deamination to form products like glycolic acid and decarboxylation to yield methylamine. jst.go.jpresearchgate.net

Serine: Serine is generally less stable than alanine or glycine due to its reactive hydroxyl group. Its thermal decomposition temperature is reported to be around 222°C. researchgate.net The primary unimolecular decomposition pathway for serine is dehydration, which forms 2-aminoacrylic acid. acs.orgx-mol.net Decarboxylation and deamination are considered less significant initial degradation routes. x-mol.netuaeu.ac.ae In hydrothermal studies, serine has been observed to degrade more rapidly than alanine. researchgate.netacs.org

The following table summarizes key thermokinetic data for the constituent amino acids of Alanyl-glycyl-serine.

Biological Roles and Metabolic Pathways of Alanyl Glycyl Serine and Constituent Amino Acids

Alanyl-glycyl-serine as an Endogenous Metabolite

Alanyl-glycyl-serine is a tripeptide composed of the amino acids L-alanine, glycine (B1666218), and L-serine, joined sequentially by peptide bonds. nih.gov It is recognized as an endogenous metabolite, a substance naturally occurring within living organisms as a product of metabolism. nih.gov For instance, the presence of Alanyl-glycyl-serine has been documented in the protozoan parasite Trypanosoma brucei. nih.gov While its specific biological functions are not as extensively characterized as those of its individual amino acid components, its existence underscores the complexity of peptide metabolism. Other related glycine-containing metabolites, such as myristoylglycine, have been identified as endogenous products that can play significant roles in cellular processes like brown fat differentiation. mdpi.com

Serine Metabolism and its Interconnectivity

Serine is a nutritionally non-essential amino acid that holds a critical position in a wide array of metabolic pathways essential for cell proliferation and function. researchgate.netnih.gov Cells can acquire serine either from extracellular sources or through de novo synthesis from glucose. aacrjournals.org This amino acid is a central node linking glycolysis with pathways responsible for the biosynthesis of amino acids, nucleotides, and lipids. researchgate.net

De Novo Serine Biosynthesis Pathways

The primary pathway for de novo serine biosynthesis originates from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govresearchgate.net This multi-step process is catalyzed by a series of three key enzymes. aacrjournals.orgresearchgate.net The pathway is crucial for providing the necessary serine levels to support cellular growth, particularly in rapidly proliferating cells. researchgate.netnih.gov The vital importance of this pathway is highlighted by the fact that its disruption can lead to severe neurological symptoms and embryonic lethality in mice, indicating that dietary serine alone is insufficient to meet the body's needs during development. nih.govnih.gov

| Enzyme | Abbreviation | Function |

| Phosphoglycerate dehydrogenase | PHGDH | Catalyzes the initial, rate-limiting step, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. aacrjournals.orgresearchgate.net |

| Phosphoserine aminotransferase 1 | PSAT1 | Transaminates 3-phosphohydroxypyruvate to 3-phosphoserine. aacrjournals.orgresearchgate.net |

| Phosphoserine phosphatase | PSPH | Dephosphorylates 3-phosphoserine to produce serine. aacrjournals.orgresearchgate.net |

Serine as a Precursor for Glycine and Cysteine Biosynthesis

Serine serves as a direct precursor for the synthesis of other amino acids, most notably glycine and cysteine. nih.govslideshare.net

Glycine Synthesis: The conversion of serine to glycine is a pivotal reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). researchgate.netucla.edu This reversible reaction is a major route for glycine production in most organisms. ucla.eduresearchgate.net

Cysteine Synthesis: Serine is a key component in the transsulfuration pathway, which leads to the synthesis of cysteine. nih.gov In this pathway, serine condenses with homocysteine to form cystathionine, which is then cleaved to yield cysteine and α-ketobutyrate. nih.gov This metabolic route links serine and methionine metabolism. nih.gov

Serine Contribution to One-Carbon Metabolism

Serine metabolism is fundamentally linked to one-carbon metabolism, a set of reactions essential for the synthesis of various biomolecules. scispace.comnih.gov When serine is converted to glycine by SHMT, the side-chain carbon of serine is transferred to the cofactor tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (CH2-THF). nih.govrupress.org This molecule is a primary donor of one-carbon units for numerous biosynthetic processes, including the synthesis of purines and thymidine. nih.govnih.govnih.gov The one-carbon units derived from serine are crucial for supporting the folate and methionine cycles, which are involved in nucleotide synthesis, methylation reactions, and maintaining redox balance. scispace.comnih.gov

Serine in Complex Lipid and Nucleotide Biosynthesis

The metabolic contributions of serine extend to the creation of complex lipids and the building blocks of DNA and RNA. rupress.org

Lipid Synthesis: Serine is a necessary component for the production of major classes of lipids, including sphingolipids and phospholipids (B1166683). rupress.orgnih.gov It provides the backbone for the synthesis of ceramides, which are precursors for all sphingolipids. nih.gov Alterations in serine availability have been shown to impact ceramide levels and affect mitochondrial function. nih.gov The serine, one-carbon, glycine (SOG) pathway is significantly correlated with lipid metabolism. nih.gov

Nucleotide Synthesis: As a major source of one-carbon units for the folate cycle, serine is indispensable for the de novo synthesis of purines and thymidylate (a pyrimidine). aacrjournals.orgnih.govrupress.org The carbon units donated by serine are incorporated into the purine ring and used for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. rupress.org Consequently, limiting serine availability can impair nucleotide production and inhibit cell proliferation. researchgate.net

Glycine Metabolism and Related Pathways

Glycine is the smallest proteinogenic amino acid and, although considered non-essential, it is required for a multitude of metabolic functions beyond its role as a protein building block. nih.gov

The primary route for glycine biosynthesis is from serine, a reaction catalyzed by SHMT, which is present in both the cytosol and mitochondria. nih.govmetwarebio.com Other, less predominant, synthesis pathways include production from choline, threonine, or glyoxylate. nih.gov

Glycine catabolism is primarily carried out by the mitochondrial glycine cleavage system (GCS). metwarebio.comcreative-proteomics.com This enzyme complex breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit that is transferred to THF. metwarebio.comcreative-proteomics.com This process is a significant source of one-carbon units for cellular metabolism. nih.gov

Glycine's metabolic roles are diverse and interconnected with other key pathways:

One-Carbon Metabolism: Through its interconversion with serine and its degradation by the GCS, glycine is a central player in one-carbon metabolism. nih.govmetwarebio.com

Precursor for Biomolecules: Glycine is a fundamental precursor for the synthesis of several vital compounds, including:

Glutathione (B108866): An essential antioxidant. nih.gov

Purines: Glycine provides part of the backbone for the purine ring structure in nucleotide synthesis. nih.govcreative-proteomics.com

Creatine: An important molecule for energy storage in muscle.

Heme: A component of hemoglobin and cytochromes. researchgate.net

Protein Structure: Due to its small size, glycine provides flexibility in protein chains and is a common feature in the active sites of enzymes. It is particularly abundant in collagen, constituting about 35% of its structure. slideshare.net

| Pathway | Key Role of Glycine/Serine | Significance |

| One-Carbon Metabolism | Serine donates a one-carbon unit to THF; Glycine can be cleaved to produce a one-carbon unit. scispace.comnih.gov | Essential for biosynthesis of nucleotides and for methylation reactions. nih.gov |

| Glutathione Synthesis | Glycine is one of the three amino acid precursors for glutathione. nih.gov | Crucial for cellular antioxidant defense and maintaining redox balance. |

| Purine Synthesis | The entire glycine molecule is incorporated into the purine ring structure. nih.govcreative-proteomics.com | Necessary for the synthesis of DNA and RNA. creative-proteomics.com |

| Sphingolipid Synthesis | Serine provides the backbone for ceramide and sphingosine synthesis. rupress.orgnih.gov | Important for cell membrane structure and signaling. biorxiv.org |

| Cysteine Synthesis (Transsulfuration) | Serine condenses with homocysteine to initiate the pathway. nih.gov | Links methionine and serine metabolism; produces the amino acid cysteine. nih.gov |

Glycine Biosynthesis from Serine

Glycine, a non-essential amino acid, is primarily synthesized in the body from another amino acid, serine. This conversion is a single-step enzymatic reaction catalyzed by serine hydroxymethyltransferase (SHMT). The reaction involves the removal of a hydroxymethyl group from serine, which is transferred to the cofactor tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate. This process is a crucial link between amino acid metabolism and one-carbon metabolism.

The biosynthesis of serine itself begins with the glycolytic intermediate 3-phosphoglycerate. Through a series of enzymatic reactions involving phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, 3-phosphoglycerate is converted to serine. This serine can then be used for glycine synthesis.

Glycine Involvement in Peptidoglycan Synthesis

Glycine plays a significant role in the structure of the bacterial cell wall, specifically in the peptidoglycan layer. Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. In some bacteria, glycine is incorporated into the peptide side chains or the interpeptide bridges of the peptidoglycan.

Research has shown that in certain bacterial species, glycine can replace L-alanine and D-alanine residues at specific positions within the peptide subunit of peptidoglycan precursors. This incorporation of glycine can, in some cases, lead to a more loosely cross-linked peptidoglycan, affecting the structural integrity of the cell wall. The presence of high concentrations of glycine can be inhibitory to the growth of some bacteria due to its interference with peptidoglycan synthesis.

Glycine as a One-Carbon Unit Donor in Cellular Biosynthesis

The conversion of serine to glycine is a major source of one-carbon units for various biosynthetic pathways. The 5,10-methylenetetrahydrofolate produced during this reaction is a key carrier of one-carbon fragments. These one-carbon units are essential for the synthesis of purines (adenine and guanine), thymidine (a pyrimidine), and the amino acid methionine.

Glycine itself can also directly contribute to the one-carbon pool through the glycine cleavage system, a multi-enzyme complex that degrades glycine to carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This system is particularly important in providing one-carbon units for nucleotide synthesis and other methylation reactions within the cell.

Alanine (B10760859) Metabolism and Interconversions

Alanine is a non-essential amino acid that plays a central role in the interplay between carbohydrate and amino acid metabolism. A key pathway involving alanine is the glucose-alanine cycle, also known as the Cahill cycle. This cycle facilitates the transport of nitrogen from muscle to the liver in a non-toxic form.

During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (B1213749), a product of glycolysis, to form alanine. This reaction is catalyzed by the enzyme alanine transaminase. Alanine is then released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate. The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the bloodstream for use by tissues like muscle. The amino group from glutamate enters the urea cycle for excretion.

The glucose-alanine cycle is less energy-efficient than the Cori cycle, which transports lactate from muscle to the liver, because the synthesis of urea in the liver requires ATP.

Cellular and Systemic Interplay of Constituent Amino Acids

The constituent amino acids of alanyl-glycyl-serine—alanine, glycine, and serine—are intricately involved in a variety of cellular and systemic processes, from nutrient transport to the regulation of cell growth and metabolic balance.

The transport of amino acids across cellular membranes is a critical process for maintaining cellular function and is mediated by a diverse array of amino acid transport systems. A notable example of the importance of amino acid transport is during fetal development, where the placenta facilitates the transfer of nutrients from the mother to the fetus.

Placental amino acid transport is an active process, resulting in higher concentrations of most amino acids in the fetal circulation compared to the maternal circulation. This transfer involves multiple transporter proteins located on both the maternal-facing (microvillous) and fetal-facing (basal) membranes of the syncytiotrophoblast, the primary transporting epithelium of the placenta. At least 25 different amino acid transporters have been identified in the human placenta, with systems like System A (for neutral non-essential amino acids) and System L (for essential amino acids) being extensively studied. The regulation of these transporters is complex and influenced by maternal hormones, growth factors, and nutrient availability, with dysregulation being linked to conditions such as intrauterine growth restriction (IUGR).

Key Placental Amino Acid Transport Systems

| Transport System | Primary Substrates | Key Characteristics |

|---|---|---|

| System A | Neutral non-essential amino acids (e.g., Alanine, Glycine, Serine) | Sodium-dependent, accumulative transport. |

| System L | Large neutral essential amino acids (e.g., Leucine, Phenylalanine) | Sodium-independent, primarily an exchanger. |

| System y+ | Cationic amino acids (e.g., Lysine (B10760008), Arginine) | Sodium-independent. |

Amino acids are fundamental for cellular proliferation, serving not only as the building blocks for protein synthesis but also as key contributors to various metabolic pathways essential for cell growth. Rapidly proliferating cells, such as cancer cells, often exhibit altered amino acid metabolism to meet their high demand for biomass production.

Serine and glycine metabolism is particularly crucial for proliferating cells. The de novo synthesis of serine from glucose provides precursors for the biosynthesis of nucleotides, lipids, and other amino acids. The interconversion of serine and glycine fuels the one-carbon metabolism, which is essential for the synthesis of purines and thymidylate, critical components of DNA and RNA.

Amino acids also play a significant role in maintaining metabolic homeostasis. They can be catabolized to provide intermediates for the tricarboxylic acid (TCA) cycle, contributing to cellular energy production. Furthermore, amino acids act as signaling molecules that can regulate key metabolic pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation in response to nutrient availability.

The interplay between these amino acids is vital for systemic metabolic balance. For instance, the glucose-alanine cycle illustrates how alanine facilitates the transport of nitrogen and carbon skeletons between muscle and liver, contributing to whole-body glucose homeostasis.

Contribution to Intracellular Antioxidant Synthesis Pathways

The direct role of the tripeptide Alanyl-glycyl-serine in intracellular antioxidant synthesis pathways is not extensively documented in scientific literature. However, its constituent amino acids—alanine, glycine, and serine—are integral to the cellular antioxidant defense systems. They contribute either by acting as precursors to major antioxidants or by modulating the expression of protective enzymes.

Alanine: L-alanine has been shown to provide cytoprotection by stimulating the expression of antioxidant proteins. nih.gov In studies using human endothelial cells, pretreatment with L-alanine protected the cells from cytotoxicity induced by hydrogen peroxide. nih.gov This protective effect was linked to a significant induction of heme oxygenase-1 (HO-1) and the synthesis of ferritin, both of which are key components of the cellular stress response and antioxidant defense. nih.gov Furthermore, L-alanine has demonstrated a protective role in pancreatic beta-cells against apoptosis triggered by pro-inflammatory cytokines, a mechanism suggested to be mediated by the enhancement of intracellular antioxidant generation. nih.gov

Glycine: Glycine is a fundamental component in the synthesis of glutathione (GSH), one of the most important and abundant intracellular antioxidants. nih.govnbinno.com Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine. nih.govmdpi.com The synthesis occurs in two steps, with the final step involving the addition of glycine to gamma-glutamylcysteine by the enzyme glutathione synthase. nih.govmdpi.com Cellular availability of glycine can be a rate-limiting factor for GSH synthesis, meaning that insufficient glycine levels can impair the body's capacity to produce this critical antioxidant. nih.gov Beyond its role as a GSH precursor, glycine itself possesses anti-inflammatory properties that are independent of glutathione, helping to modulate immune responses and reduce pro-inflammatory cytokines. nbinno.comnih.gov In diabetic rat models, glycine has been shown to protect pancreatic β-cells from oxidative stress by increasing GSH synthesis and reducing the production of reactive oxygen species (ROS). researchgate.net

Serine: Serine metabolism is deeply interconnected with cellular antioxidant defense. nih.gov It supports the maintenance of the redox balance through the synthesis of both glutathione and NADPH. nih.govnih.gov Serine can be converted to glycine, directly supplying a necessary precursor for glutathione synthesis. nih.govcore.ac.uknih.gov This conversion is part of the one-carbon metabolism, a network of pathways that serine fuels. spandidos-publications.com These pathways are crucial for producing the building blocks for proteins and nucleic acids, as well as for maintaining cellular antioxidant capacity. nih.govresearchgate.net By contributing to the production of NADPH and serving as a source for glycine, the serine synthesis pathway plays a vital role in sustaining the cell's ability to counteract oxidative stress. nih.gov

| Amino Acid | Role in Antioxidant Synthesis | Mechanism |

| L-Alanine | Induction of Antioxidant Enzymes | Stimulates the expression of heme oxygenase-1 (HO-1) and ferritin, protecting cells from oxidative damage. nih.gov |

| Glycine | Precursor for Glutathione (GSH) | Acts as one of the three amino acid building blocks for the synthesis of the primary intracellular antioxidant, glutathione. nih.govnbinno.com |

| Serine | Supports Glutathione (GSH) and NADPH Synthesis | Can be converted to glycine, a direct precursor for GSH, and its metabolic pathways contribute to NADPH production, maintaining cellular redox balance. nih.govnih.govnih.gov |

Occurrence in Specific Biological Systems

Alanyl-glycyl-serine (Ala-Gly-Ser) is a tripeptide that has been identified in specific biological contexts. As a metabolite, its presence has been reported in the protozoan parasite Trypanosoma brucei. nih.gov This organism is the causative agent of African trypanosomiasis, or sleeping sickness.

Additionally, a tripeptide with the same sequence has been isolated from a high-salt soluble form of acetylcholinesterase from a monkey diaphragm. nih.gov This particular tripeptide was noted to exhibit weak activity in hydrolyzing acetylthiocholine. nih.gov

| Organism/System | Context of Occurrence |

| Trypanosoma brucei | Identified as a metabolite within the organism. nih.gov |

| Monkey Diaphragm | Found as a tripeptide exhibiting weak acetylthiocholine hydrolyzing activity, isolated from acetylcholinesterase. nih.gov |

Enzymology and Regulation in Alanyl Glycyl Serine Metabolism

Aminoacyl-tRNA Synthetases (aaRSs) in Peptide Synthesis Fidelity

Aminoacyl-tRNA synthetases are essential enzymes that interpret the genetic code during protein synthesis. royalsocietypublishing.org They catalyze the attachment of a specific amino acid to its cognate tRNA in a two-step reaction. researchgate.netasm.org First, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate. asm.org Subsequently, the aminoacyl group is transferred to the 3'-end of the corresponding tRNA. researchgate.net This process establishes the critical link between an amino acid and its codon. However, the structural similarity between certain amino acids presents a significant challenge to the accuracy of this process, necessitating sophisticated proofreading or "editing" mechanisms to prevent mistranslation, which can be toxic to cells. royalsocietypublishing.orgnih.gov

Alanyl-tRNA Synthetase (AlaRS) Specificity and Editing Mechanisms

Alanyl-tRNA synthetase (AlaRS), a class II aaRS, is responsible for specifically attaching alanine (B10760859) to its cognate tRNA (tRNA^Ala^). pnas.orgnih.gov Beyond its primary synthesis function, AlaRS possesses a crucial quality control capability. It has an additional catalytic site, known as the editing site, which hydrolyzes incorrectly charged Ser-tRNA^Ala^ and Gly-tRNA^Ala^. pnas.org This editing function is vital, as even a minor defect in this activity can lead to severe consequences, such as neurodegeneration in mouse models. nih.govpnas.org

The primary challenge for AlaRS fidelity is its potential to misactivate glycine (B1666218) and serine. oup.com While the misactivation of the smaller amino acid glycine is understandable, the "serine paradox" refers to the paradoxical misactivation of serine, which is sterically larger than alanine. royalsocietypublishing.orgrcsb.org This occurs because the active site of AlaRS cannot sufficiently discriminate against these noncognate amino acids based on size alone. royalsocietypublishing.orgnih.gov

The discrimination process occurs at two checkpoints: an initial selection in the aminoacylation active site and a subsequent proofreading step at the editing site. rcsb.org The misactivation of serine is facilitated by a conserved asparagine residue (Asn-194 in Aquifex aeolicus AlaRS) within the active site. rcsb.org This residue is critical for binding ATP and alanine, but its side chain can also form a hydrogen bond with the hydroxyl group of serine, forcing an expansion of the binding pocket and allowing serine to be misactivated. rcsb.orgnih.gov

To counteract the production of mischarged Ser-tRNA^Ala^, cells have evolved at least two layers of quality control. The first is the cis-editing domain within the AlaRS enzyme itself. oup.com The second is a system of widely distributed, free-standing editing proteins known as AlaXps, which act in trans to specifically deacylate, or clear, Ser-tRNA^Ala^ that may have escaped the initial editing checkpoint. nih.govnih.gov The existence of this redundant editing system highlights the significant challenge that serine poses to the accuracy of translation. nih.gov

Table 1: Mechanisms of AlaRS Discrimination and Editing

| Mechanism | Description | Key Amino Acids Involved | Reference |

| Aminoacylation Site Sieve | The primary active site for amino acid activation and transfer to tRNA. It can mistakenly activate glycine and serine. | Alanine, Glycine, Serine | rcsb.org |

| Serine Paradox | The misactivation of the larger serine amino acid due to specific interactions within the active site. | Serine, Asn-194 (in A. aeolicus) | royalsocietypublishing.orgrcsb.orgnih.gov |

| Cis-Editing (Post-Transfer) | Hydrolysis of misacylated tRNA^Ala^ (e.g., Ser-tRNA^Ala^) at a dedicated editing domain on the AlaRS enzyme itself. | Serine, Glycine | pnas.orgoup.com |

| Trans-Editing (AlaXps) | Hydrolysis of mischarged Ser-tRNA^Ala^ by separate, genome-encoded proteins (AlaXps) that are homologs of the AlaRS editing domain. | Serine | nih.govnih.gov |

The editing domain of AlaRS is structurally distinct and spatially separate from the aminoacylation domain. researchgate.net Crystal structures reveal that the editing site is located more than 35 angstroms away from the activation site. pnas.orgnih.gov This significant distance suggests that for editing to occur, the misacylated tRNA must be translocated from the synthesis site to the editing site, although the exact mechanism, whether via a canonical "CCA flipping" or tRNA dissociation and rebinding, is still under investigation. pnas.org

The editing domain itself possesses a structural fold common to threonyl-tRNA synthetase (ThrRS), characterized by a two-layer α/β structure. ebi.ac.ukebi.ac.uk A key feature found in the editing site of archaeal AlaRS is a bound zinc ion. pnas.org The coordination of this zinc ion is facilitated by a conserved GGQ motif and is believed to play a role in the catalytic mechanism of deacylation and substrate specificity, potentially distinguishing it from the editing mechanism of other synthetases like ThrRS. pnas.orgnih.gov The structure of the editing domain is precisely configured to recognize and hydrolyze Ser-tRNA^Ala^ and Gly-tRNA^Ala^ while avoiding the destruction of correctly charged Ala-tRNA^Ala^. pnas.org

Enzymes in Serine and Glycine Interconversion

Serine and glycine are metabolically linked through reversible enzymatic reactions. This interconversion is critical for maintaining the cellular pools of these amino acids required for protein synthesis and for providing one-carbon units for the biosynthesis of purines, thymidylate, and methionine. ebi.ac.ukebi.ac.uk

Serine Hydroxymethyltransferase (SHMT) Catalytic Mechanisms

The primary enzyme responsible for the reversible interconversion of L-serine and glycine is Serine Hydroxymethyltransferase (SHMT). ebi.ac.ukwikipedia.org SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP), or Vitamin B₆, dependent enzyme. wikipedia.org It catalyzes the conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). wikipedia.org This reaction is the main source of one-carbon units for various biosynthetic pathways. ebi.ac.uk

The catalytic mechanism of SHMT proceeds through several steps:

Transaldimination : The L-serine substrate displaces a lysine (B10760008) residue in the enzyme's active site to form an "external aldimine" with the PLP cofactor. ebi.ac.ukwikipedia.org

Formaldehyde (B43269) Transfer : The released formaldehyde reacts with the tetrahydrofolate (THF) cofactor. ebi.ac.uk

Product Release : The glycine-PLP aldimine is hydrolyzed to release glycine, and the enzyme's internal aldimine with its lysine residue is reformed. ebi.ac.ukwikipedia.org

Computational studies have highlighted the crucial role of specific active site residues, such as Glu57, throughout the catalytic cycle. figshare.com

Table 2: Catalytic Cycle of Serine Hydroxymethyltransferase (SHMT)

| Step | Process | Key Molecules | Reference |

| 1 | Formation of Internal Aldimine | SHMT Lysine, PLP | wikipedia.org |

| 2 | Transaldimination | L-Serine attacks the internal aldimine, displacing Lysine to form an External Aldimine. | ebi.ac.ukwikipedia.org |

| 3 | Retro-Aldol Cleavage | PLP triggers α-elimination of the hydroxymethyl group, releasing formaldehyde. | ebi.ac.ukacs.org |

| 4 | Formaldehyde-THF Reaction | The released formaldehyde is attacked by Tetrahydrofolate (THF). | acs.org |

| 5 | Product Formation | The intermediate cyclizes to form 5,10-CH₂-THF. | wikipedia.org |

| 6 | Glycine Release | The Glycine-PLP external aldimine is hydrolyzed, releasing glycine and regenerating the internal aldimine. | ebi.ac.ukwikipedia.org |

Serine Dehydratase Pathways and Regulation

L-serine can be catabolized through a pathway involving the enzyme L-serine dehydratase (SDH). mdpi.com This enzyme catalyzes the direct deamination of L-serine to produce pyruvate (B1213749) and ammonia (B1221849). physiology.org As this pathway generates pyruvate, a key gluconeogenic precursor, it directly links serine degradation to glucose synthesis, particularly in the liver. mdpi.comphysiology.org

The regulation of serine dehydratase is complex and responsive to both dietary and hormonal signals.

Induction : The enzyme's activity is significantly increased under gluconeogenic conditions. physiology.org This includes diets with a high protein content, high levels of dietary serine, starvation, or administration of the hormone glucagon. mdpi.comphysiology.orgoup.com Cortisol has also been shown to increase SDH activity. scispace.comnih.gov

Repression : Conversely, high levels of glucose or the hormone insulin (B600854) can suppress the activity and expression of serine dehydratase. physiology.orgnih.gov The enzyme's levels are also observed to decrease during chronic metabolic acidosis. physiology.org

This regulation ensures that serine is directed toward glucose production when energy precursors are needed, and conserved when glucose is abundant.

Table 3: Regulation of L-Serine Dehydratase (SDH) Activity

| Factor | Effect on SDH Activity | Condition | Reference |

| High-Protein Diet | Increase | Dietary | mdpi.comoup.com |

| High Serine Levels | Increase | Dietary | oup.com |

| Starvation | Increase | Physiological | physiology.org |

| Glucagon | Increase | Hormonal | physiology.org |

| Cortisol | Increase | Hormonal | scispace.comnih.gov |

| Glucose | Decrease | Dietary/Hormonal | physiology.orgnih.gov |

| Insulin | Decrease | Hormonal | nih.gov |

| Chronic Metabolic Acidosis | Decrease | Pathological | physiology.org |

The breakdown of peptides, a process known as hydrolysis, is essential for recycling amino acids. This reaction involves the addition of water across a peptide bond, which is thermodynamically favorable but kinetically very slow in the absence of a catalyst. wikipedia.org In biological systems, enzymes called peptidases or proteases catalyze this process. wikipedia.org These enzymes are broadly classified based on their site of cleavage and the nature of their active site. For a tripeptide like Alanyl-glycyl-serine, exopeptidases, which cleave peptide bonds from the ends of a peptide chain, would be primarily responsible for its hydrolysis. This could involve aminopeptidases, which cleave the N-terminal amino acid (Alanine), or carboxypeptidases, which remove the C-terminal amino acid (Serine).

The enzymatic hydrolysis of peptide esters has been investigated using various enzymes, including carboxypeptidase A and α-chymotrypsin, demonstrating the broad capabilities of these proteases. nih.gov The specific enzymes responsible for Alanyl-glycyl-serine hydrolysis would depend on the organism and the subcellular location.

D-Alanyl-D-Alanine Carboxypeptidases and Related Enzymes

D-alanyl-D-alanine (DD) peptidases are a specialized group of bacterial enzymes that play a crucial role in the final stages of peptidoglycan (cell wall) synthesis. uniprot.orgdrugbank.com Their primary function is to catalyze carboxypeptidation and transpeptidation reactions involving peptides that terminate in a D-alanyl-D-alanine sequence. uniprot.orgnih.gov These reactions are critical for cross-linking the glycan strands of the cell wall, which provides structural integrity to the bacterial cell. nih.gov

The catalytic mechanism of these serine-based peptidases involves the formation of a covalent acyl-enzyme intermediate. nih.gov An active site serine residue attacks the carbonyl carbon of the peptide bond between the two D-alanine residues. nih.gov This intermediate can then be attacked by water (hydrolysis) or by an amino group from an adjacent peptide chain (transpeptidation). nih.gov

While highly efficient at recognizing their natural substrates, the specificity of these enzymes is quite strict. Research on the substrate specificity of DD-peptidases from various bacteria has shown a strong preference for peptides with a C-terminal D-Ala-D-Ala motif. nih.govuliege.be For instance, the soluble DD-peptidase from Streptomyces sp. R61 shows very high activity against peptidoglycan-mimetic peptides but has not been shown to act on peptides composed of L-amino acids or with different terminal sequences. uliege.benih.gov Therefore, it is highly unlikely that a typical DD-peptidase would hydrolyze the L-Alanyl-L-glycyl-L-serine tripeptide.

Table 1: Characteristics of D-alanyl-D-alanine carboxypeptidase (Streptomyces sp. R61)

| Feature | Description | Source(s) |

| Enzyme Name | D-alanyl-D-alanine carboxypeptidase (DD-peptidase) | uniprot.orgdrugbank.com |

| EC Number | 3.4.16.4 | uniprot.org |

| Organism | Streptomyces sp. (strain R61) | uniprot.orgdrugbank.com |

| Cellular Location | Extracellular, loosely associated with the cell membrane. | nih.gov |

| Function | Catalyzes carboxypeptidation and transpeptidation in peptidoglycan synthesis. | uniprot.orgdrugbank.com |

| Mechanism | Forms a long-lived, serine-ester-linked acyl enzyme with its substrate. | uniprot.orgdrugbank.com |

| Preferred Substrate | Peptides with a C-terminal D-alanyl-D-alanine sequence, e.g., (Ac)2-L-Lys-D-Ala- | -D-Ala. |

Transcriptional and Post-Translational Regulation of Amino Acid Biosynthesis and Transport

The intracellular concentrations of alanine, glycine, and serine are tightly controlled to meet cellular demands for protein synthesis and other metabolic processes. oup.comcreative-proteomics.com This regulation occurs at multiple levels, including the control of gene expression (transcriptional regulation) and the modulation of enzyme and transporter activity after they have been synthesized (post-translational regulation). creative-proteomics.comfrontiersin.org

Transcriptional Regulation

The synthesis of enzymes and transport proteins for amino acids is a key control point. oup.com In bacteria, genes for metabolic pathways are often organized into operons, allowing for coordinated regulation.

Alanine: The biosynthesis of alanine, primarily through the transamination of pyruvate, is regulated to maintain nitrogen and carbon balance. ontosight.ai In Escherichia coli, several enzymes can synthesize alanine, with the main ones being AvtA, YfbQ (AlaA), and YfdZ (AlaC). nih.gov The expression of the genes encoding these enzymes is modestly repressed by high levels of alanine, a process mediated by the global Leucine-responsive regulatory protein (Lrp). nih.gov In muscle cells, the expression of alanine aminotransferase 2 (ALT2) is enhanced by the transcriptional coactivator PGC-1α, linking alanine synthesis to metabolic states like fasting. plos.org

Serine and Glycine: The biosynthesis of serine and glycine is intricately linked and subject to complex regulation. spandidos-publications.com In some cancer cells, the genes for serine biosynthesis, such as phosphoserine phosphatase (PSPH), are upregulated at both the transcriptional and translational levels. nih.gov This upregulation can be driven by transcription factors like ATF4, which coordinates amino acid metabolism. spandidos-publications.com

Amino Acid Transport: The expression of genes encoding amino acid transporters is strictly regulated to maintain intracellular pools. mdpi.com In bacteria, global regulators like Lrp and Crp control numerous transport systems. mdpi.comasm.org Leucine limitation, for example, leads to the derepression (increased synthesis) of branched-chain amino acid transport systems in E. coli. nih.gov In some Gram-positive bacteria, a mechanism known as T-box antitermination regulates the expression of amino acid biosynthesis and transport genes in response to the availability of uncharged tRNA. oup.com

Post-Translational Regulation

After a protein is synthesized, its activity can be rapidly modulated by post-translational modifications (PTMs). thermofisher.com PTMs expand the functional diversity of proteins and allow for swift responses to cellular signals. thermofisher.comwikipedia.org

Phosphorylation: Reversible phosphorylation is a common PTM that regulates enzyme activity. thermofisher.comoncohemakey.com In plants, glycine-supply can alter the phosphorylation levels of key enzymes in glycine and serine metabolism, such as glycine dehydrogenase and glutamine synthetase, thereby regulating ammonia assimilation and amino acid balance. mdpi.com The activity of some transcription factors, like scleraxis, can also be controlled by phosphorylation, which affects their ability to bind DNA and regulate target genes. nih.gov

Acetylation and Ubiquitination: These modifications are also critical for regulating metabolic enzymes. A key enzyme in glycine metabolism, glycine decarboxylase (GLDC), is regulated by mTORC1 signaling. nih.gov Inhibition of mTORC1 leads to the acetylation of GLDC, which impairs its enzymatic activity and marks it for degradation via the ubiquitin-proteasome system. nih.gov This demonstrates a direct link between a major cellular signaling pathway and the post-translational control of amino acid metabolism. nih.gov

Table 2: Summary of Regulatory Mechanisms in the Metabolism of Alanine, Glycine, and Serine

| Amino Acid | Regulatory Level | Mechanism | Key Molecules | Source(s) |

| Alanine | Transcriptional | Repression of biosynthetic enzyme expression. | Lrp, Alanine | nih.gov |

| Transcriptional | Activation of biosynthetic enzyme expression. | PGC-1α, ALT2 | plos.org | |

| Serine/Glycine | Transcriptional | Upregulation of biosynthetic pathway genes. | ATF4, PSPH | spandidos-publications.comnih.gov |

| Post-Translational | Phosphorylation of metabolic enzymes. | Glycine Dehydrogenase | mdpi.com | |

| Post-Translational | Acetylation and ubiquitination leading to degradation. | GLDC, mTORC1 | nih.gov | |

| Transport | Transcriptional | Repression/Derepression of transporter genes. | Lrp, Leucine | asm.orgnih.gov |

Advanced Analytical and Spectroscopic Techniques for Alanyl Glycyl Serine Research

Chromatographic Separation Methods for Peptides and Amino Acids

Chromatography encompasses a range of techniques that separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For peptides like Alanyl-glycyl-serine and its constituent amino acids, high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are among the most valuable tools. nih.govscispace.comamericanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) Variants

High-performance liquid chromatography (HPLC) is a cornerstone technique for peptide analysis due to its high resolution and versatility. nih.govamericanpeptidesociety.org It allows for the efficient separation of complex mixtures of peptides and amino acids. scispace.com Different modes of HPLC can be employed, leveraging variations in peptide properties such as hydrophobicity and net charge for effective separation. nih.govscispace.com

Ion-pair chromatography (IPC) is a form of reversed-phase chromatography that is particularly useful for the separation of charged analytes like peptides on a non-polar stationary phase. technologynetworks.com This technique involves the addition of an ion-pairing reagent to the mobile phase. researchgate.net This reagent is typically a molecule with a polar head group and a hydrophobic hydrocarbon chain. technologynetworks.com The ion-pairing reagent forms a neutral, hydrophobic complex with the charged peptide, allowing it to be retained and separated on a reversed-phase column, such as a C8 or C18 column. technologynetworks.com

The choice of the ion-pairing reagent can significantly influence the retention and selectivity of the separation. nih.gov For positively charged peptides, anionic ion-pairing reagents are used. The hydrophobicity of the ion-pairing reagent is a key factor; for instance, increasing the hydrophobicity of the reagent (e.g., from trifluoroacetic acid to heptafluorobutyric acid) generally leads to increased retention times for peptides. nih.govbiotage.com

Table 1: Common Ion-Pairing Reagents for Peptide Analysis

| Ion-Pairing Reagent | Abbreviation | Typical Concentration | Characteristics |

| Trifluoroacetic Acid | TFA | 0.1% | Volatile, most commonly used, provides good peak shape. biotage.comnih.gov |

| Pentafluoropropionic Acid | PFPA | 0.1% | More hydrophobic than TFA, leading to increased retention. nih.govbiotage.com |

| Heptafluorobutyric Acid | HFBA | 0.1% | Even more hydrophobic, resulting in longer retention times. nih.govbiotage.com |

| Phosphoric Acid | H₃PO₄ | 10 mM | Non-volatile, less hydrophobic, results in shorter retention times. nih.gov |

This table provides a summary of commonly used ion-pairing reagents in the HPLC analysis of peptides.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification and analysis of peptides. americanpeptidesociety.orgnih.gov In RP-HPLC, peptides are separated based on their hydrophobicity. americanpeptidesociety.org The stationary phase is non-polar (hydrophobic), typically consisting of silica (B1680970) particles with bonded alkyl chains (e.g., C18), while the mobile phase is polar (hydrophilic), usually a mixture of water and an organic solvent like acetonitrile. americanpeptidesociety.orghplc.eu

Peptides are loaded onto the column in a low-concentration organic mobile phase and are eluted by a gradient of increasing organic solvent concentration. nih.gov Hydrophilic peptides have weaker interactions with the stationary phase and elute earlier, while more hydrophobic peptides are retained longer and elute later. americanpeptidesociety.org The high resolving power of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu

Gas Chromatography (GC) in Amino Acid Profiling

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. americanpeptidesociety.org However, due to their low volatility, amino acids and peptides like Alanyl-glycyl-serine cannot be directly analyzed by GC. americanpeptidesociety.orgsigmaaldrich.com They must first be converted into volatile derivatives through a process called derivatization. americanpeptidesociety.orgsigmaaldrich.com

Derivatization involves chemically modifying the polar functional groups (e.g., -COOH, -NH₂, -OH) of the amino acids to make them more volatile and thermally stable. sigmaaldrich.comthermofisher.com Common derivatization methods for amino acids include silylation, which replaces active hydrogens with a nonpolar moiety. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comthermofisher.com Once derivatized, the amino acids can be separated on a GC column and detected by methods like flame ionization detection (FID) or mass spectrometry (GC-MS). americanpeptidesociety.org GC-MS, in particular, provides detailed structural information about the amino acid derivatives. nih.govnih.gov

Thin-Layer Chromatography (TLC) and Paper Chromatography Applications

Thin-layer chromatography (TLC) and paper chromatography are simple, cost-effective, and rapid methods for the separation and qualitative analysis of amino acids and peptides. In these techniques, the stationary phase is a thin layer of adsorbent material, such as silica gel or cellulose, coated on a flat support like a glass plate or a sheet of paper.

The sample is spotted onto the stationary phase, and the plate or paper is placed in a developing chamber with a suitable solvent system (the mobile phase). As the solvent moves up the stationary phase by capillary action, the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. The separation is influenced by factors such as the polarity of the compounds, the solvent system, and the nature of the stationary phase. While not as quantitative or high-resolution as HPLC or GC, TLC and paper chromatography are useful for monitoring reaction progress, checking the purity of samples, and identifying components by comparison with standards.

Precolumn Derivatization Strategies for Enhanced Detection

To improve the sensitivity and selectivity of HPLC analysis of amino acids and peptides, precolumn derivatization is often employed. tandfonline.com This technique involves reacting the analytes with a derivatizing agent before they are introduced into the HPLC system. tandfonline.com The derivatization reaction should be rapid, quantitative, and produce a stable derivative. tandfonline.com

Derivatization can enhance detection by introducing a chromophore or a fluorophore into the analyte molecule, making it readily detectable by UV-Vis or fluorescence detectors. tandfonline.comcreative-proteomics.com This is particularly useful for amino acids and peptides that lack strong UV absorption or fluorescence properties. creative-proteomics.com Common precolumn derivatization reagents for amino acids and peptides include:

Dansyl chloride: Reacts with primary and secondary amino groups to form highly fluorescent derivatives. creative-proteomics.com

o-Phthaldialdehyde (OPA): Reacts with primary amino groups in the presence of a thiol to yield intensely fluorescent isoindole derivatives. tandfonline.comnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. nih.gov

Biuret reagent: Can be used for the precolumn derivatization of peptides, allowing for sensitive electrochemical detection. nih.govacs.org

Precolumn derivatization not only increases sensitivity but can also improve the chromatographic properties of the analytes, leading to better separation and peak shape. tandfonline.com

Table 2: Precolumn Derivatization Reagents for Peptide and Amino Acid Analysis

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Advantages |

| Dansyl chloride | Primary and secondary amines | Fluorescence, UV | Simple procedure, strong fluorescence. creative-proteomics.com | |

| o-Phthaldialdehyde | OPA | Primary amines | Fluorescence | Rapid reaction, suitable for automation. tandfonline.comnih.gov |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence | Stable derivative, reacts with secondary amines. nih.gov |

| Biuret reagent | Peptide bonds | Electrochemical | High efficiency of complex formation. nih.govacs.org |

This table summarizes common precolumn derivatization reagents, their targets, and the advantages they offer for the analysis of peptides and amino acids.

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the analysis of peptides like Alanyl-glycyl-serine, offering unparalleled sensitivity and specificity for both qualitative and quantitative studies.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of peptides in complex biological matrices. osti.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org For Alanyl-glycyl-serine, a typical LC-MS/MS workflow involves enzymatic digestion of a protein sample, followed by chromatographic separation of the resulting peptides and subsequent detection by the mass spectrometer. chemicalbook.com

Targeted quantification is often achieved using methods like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). youtube.com In these approaches, the mass spectrometer is programmed to specifically monitor for the precursor ion of Alanyl-glycyl-serine and its characteristic fragment ions. This targeted approach provides exceptional sensitivity and a wide linear dynamic range, making it suitable for quantifying low-abundance peptides. researchgate.net The use of stable isotope-labeled internal standards, such as Alanyl-glycyl-serine containing ¹³C or ¹⁵N, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.

Table 1: Representative LC-MS/MS Parameters for Alanyl-glycyl-serine Quantification

| Parameter | Value |

| Chromatography Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 234.12 (M+H)⁺ |

| Fragment Ions (m/z) | 145.06 (y₁-ion), 89.06 (b₁-ion) |

| Collision Energy | Optimized for specific instrument |

Note: The values in this table are representative and may require optimization for specific instruments and experimental conditions.

Qualitative Determination of Peptides and Oligomers by MS

Mass spectrometry is also a powerful tool for the qualitative identification of peptides and their oligomeric forms. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the accurate mass of Alanyl-glycyl-serine, which aids in its identification. chemicalbook.com

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. Collision-induced dissociation (CID) is a common fragmentation technique where the peptide ion is collided with an inert gas, leading to the cleavage of amide bonds and the generation of a series of b- and y-ions. The resulting fragmentation pattern provides the amino acid sequence. For Alanyl-glycyl-serine, the expected fragmentation would yield characteristic ions corresponding to the cleavage between Alanine-Glycine and Glycine-Serine residues. The loss of the carboxylic group is often a dominant process in the fragmentation of small amino acids. mdpi.com

Table 2: Predicted Major Fragment Ions of Alanyl-glycyl-serine in MS/MS

| Ion Type | Sequence | Calculated m/z |

| b₁ | Ala | 72.04 |

| b₂ | Ala-Gly | 129.06 |

| y₁ | Ser | 106.05 |

| y₂ | Gly-Ser | 163.07 |

Note: These are predicted monoisotopic masses for the singly charged fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of peptides in solution, providing insights into their three-dimensional conformation and dynamics. steelyardanalytics.com

Structural Elucidation via High-Resolution ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectroscopy provides atomic-level information about the structure of Alanyl-glycyl-serine. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and the peptide's conformation. mdpi.com

In the ¹H NMR spectrum of Alanyl-glycyl-serine, distinct signals can be observed for the protons of each amino acid residue, including the α-protons, β-protons, and amide protons. chemicalbook.com The coupling constants between adjacent protons, particularly the ³J(HNHα) coupling, can provide information about the dihedral angles of the peptide backbone.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The chemical shifts of the carbonyl carbons are particularly sensitive to the peptide's secondary structure and hydrogen bonding interactions. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign the proton and carbon signals to specific atoms within the tripeptide.

Table 3: Representative ¹H NMR Chemical Shifts for DL-Alanyl-DL-serine

| Proton | Chemical Shift (ppm) |

| Ala-CαH | 4.323 |

| Gly-CαH₂ | 4.159 |

| Ser-CαH | 3.909 |

| Ser-CβH₂ | 3.852 |

| Ala-CβH₃ | 1.585 |

Source: Adapted from ChemicalBook, DL-ALANYL-DL-SERINE(3062-19-9) 1H NMR spectrum. chemicalbook.com Note: The solvent peak was suppressed.

Quantitative NMR for Amide Bond Formation Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of analytes and can be applied to monitor the formation of amide bonds during the synthesis of Alanyl-glycyl-serine. acs.org By integrating the signals of specific protons or carbons of the starting materials and the final product, the reaction progress and yield can be accurately determined. mdpi.com

This method is non-destructive and does not require a calibration curve for each analyte, as the signal intensity is directly proportional to the number of nuclei. acs.org For instance, the disappearance of the signals corresponding to the carboxylic acid of one amino acid and the amine of another, along with the appearance of new signals for the newly formed peptide, can be monitored to quantify the extent of the reaction.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the secondary structure and conformational dynamics of peptides like Alanyl-glycyl-serine. researchgate.netnih.gov These techniques probe the vibrational modes of the molecule, which are sensitive to its geometry and intermolecular interactions.

The amide I band (primarily C=O stretching) and amide III band are particularly useful for studying peptide conformation. nih.gov The frequencies of these bands are known to correlate with different secondary structures such as β-sheets, α-helices, and random coils. For a small and flexible tripeptide like Alanyl-glycyl-serine in solution, these techniques can reveal the distribution of different conformers. For instance, studies on dipeptides have shown that the amide III region of the infrared and Raman spectra can be used to determine the relative populations of major backbone conformations. nih.gov

Table 4: Typical Vibrational Frequencies for Peptide Amide Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Predominant Motion |

| Amide I | 1600 - 1700 | C=O stretching |

| Amide II | 1480 - 1580 | N-H bending and C-N stretching |

| Amide III | 1220 - 1320 | C-N stretching and N-H bending |

Note: The exact frequencies for Alanyl-glycyl-serine will depend on its specific conformation and environment.

Computational and Theoretical Modeling of Alanyl Glycyl Serine Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of Alanyl-glycyl-serine at the electronic level. These methods can elucidate the molecule's electronic structure, conformational landscape, and energetic properties with a high degree of accuracy.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods employed to study peptides. Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory, are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to determine the energy of the system, offering a balance between computational cost and accuracy.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Extended | Backbone in a fully extended conformation. | 0.00 |

| Turn-like | Formation of an intramolecular hydrogen bond leading to a turn structure. | -2.50 |

| Helical | Backbone dihedral angles corresponding to a helical structure. | -1.75 |

The biological function of a peptide is intimately linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a peptide and the energy barriers between them. Due to the flexibility of the peptide backbone and the side chains of the amino acid residues, even a small tripeptide like Alanyl-glycyl-serine can adopt a multitude of conformations. acs.orgacs.org

The conformation of a peptide is primarily defined by the dihedral angles of its backbone: phi (φ), psi (ψ), and omega (ω). ineosopen.orgresearchgate.net The omega angle is typically planar (either 180° for a trans peptide bond or 0° for a cis peptide bond), while the phi and psi angles have considerable rotational freedom. ineosopen.org The sterically allowed combinations of phi and psi angles can be visualized on a Ramachandran plot. researchgate.netpromega.com

Computational methods for conformational analysis include systematic searches, Monte Carlo simulations, and molecular dynamics. acs.orgacs.org Systematic searches involve rotating all flexible bonds by a certain increment to generate a comprehensive set of conformations. Monte Carlo methods randomly sample the conformational space, accepting or rejecting new conformations based on their energy. Molecular dynamics simulations, which will be discussed in more detail later, can also be used to explore the conformational landscape by simulating the atomic motions over time.

For Alanyl-glycyl-serine, a conformational analysis would involve exploring the possible values for the φ and ψ angles of each residue, as well as the side-chain dihedral angles (χ) of alanine (B10760859) and serine. The results of such an analysis would be a set of low-energy conformers and their relative populations, providing insight into the structural preferences of this tripeptide.

| Residue | φ (°) | ψ (°) | ω (°) | χ1 (°) |

|---|---|---|---|---|

| Alanine | -75 | 140 | 180 | 60 |

| Glycine (B1666218) | 80 | -90 | 180 | N/A |

| Serine | -120 | 110 | 180 | -65 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and other dynamic processes. nih.gov

The conformation and stability of a peptide are highly dependent on its environment. nih.govunito.it In a biological context, peptides are typically surrounded by water molecules. MD simulations are particularly well-suited for studying these solvent effects by explicitly including water molecules in the simulation box. nih.govunito.it

The interactions between the peptide and the solvent can have a profound impact on the peptide's conformational preferences. For example, in a polar solvent like water, the peptide may adopt a more extended conformation to maximize its interactions with the solvent molecules. nih.gov In a nonpolar solvent, the peptide may fold into a more compact structure to minimize the exposure of its polar groups to the solvent. acs.orgacs.org

For Alanyl-glycyl-serine, an MD simulation in a box of explicit water molecules would provide valuable information on how the solvent influences its conformational ensemble. The simulation would be run for a sufficient length of time (typically nanoseconds to microseconds) to allow the peptide to explore a representative range of conformations. The trajectory from the simulation can then be analyzed to determine the most populated conformational states, the dynamics of conformational transitions, and the nature of the peptide-solvent interactions.